An In-Depth Technical Guide to Fmoc-D-Glu(OtBu)-OPfp: Properties, Mechanisms, and Application in Peptide Synthesis
An In-Depth Technical Guide to Fmoc-D-Glu(OtBu)-OPfp: Properties, Mechanisms, and Application in Peptide Synthesis
This guide offers a comprehensive exploration of N-α-Fmoc-D-glutamic acid γ-t-butyl ester α-pentafluorophenyl ester, commonly abbreviated as Fmoc-D-Glu(OtBu)-OPfp. It is designed for researchers, scientists, and professionals in drug development who utilize solid-phase peptide synthesis (SPPS). We will delve into the core chemical properties, the mechanistic underpinnings of its constituent functional groups, and its practical application, providing field-proven insights to optimize synthetic workflows.
Introduction: A Strategically Engineered Building Block
Fmoc-D-Glu(OtBu)-OPfp is a highly specialized amino acid derivative engineered for efficiency and reliability in Fmoc-based solid-phase peptide synthesis. The molecule is a sophisticated construct, combining three critical functionalities into a single, stable reagent:
-
N-α-Fmoc Group: A base-labile protecting group for the alpha-amino function, forming the cornerstone of the most widely used orthogonal SPPS strategy.[1][2]
-
γ-OtBu Group: An acid-labile tert-butyl ester that protects the side-chain carboxyl group of glutamic acid, preventing unwanted branching and side reactions.[1][3][4]
-
α-OPfp Group: A highly reactive pentafluorophenyl ester at the alpha-carboxyl position, which serves as a pre-activated moiety for efficient peptide bond formation without the need for in-situ coupling reagents.[5][6][7]
This strategic combination allows for streamlined incorporation of D-glutamic acid into a growing peptide chain with minimal side reactions and high coupling efficiency.
Core Chemical and Physical Properties
A thorough understanding of the reagent's physical properties is fundamental to its correct handling, storage, and application.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₂₆F₅NO₆ | [8][9] |
| Molecular Weight | 591.52 g/mol | [10] |
| CAS Number | 200616-21-3 | [8] |
| Appearance | White to off-white powder/crystalline solid | [] |
| Melting Point | 115-125 °C | [10] |
| Purity (Typical) | ≥98.0% (HPLC) | [10][12] |
| Solubility | Soluble in DMF, DCM, THF; Insoluble in water | [13] |
| Storage Conditions | Store at -20°C for long-term stability. May be shipped at room temperature. | [14] |
A Mechanistic Deep Dive: The Trifecta of Functionality
The efficacy of Fmoc-D-Glu(OtBu)-OPfp stems from the distinct and complementary chemical reactivity of its three key functional groups. This design is central to the principle of orthogonal protection in SPPS.
The Fmoc Group: Base-Labile N-α-Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group shields the alpha-amino nitrogen from reacting out of turn. Its key feature is its lability to basic conditions, typically a solution of a secondary amine like piperidine in DMF.[2]
The deprotection is a two-step E1cB elimination mechanism:
-
A mild base, typically piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[15]
-
This generates a stabilized carbanion, leading to a β-elimination that cleaves the C-O bond, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.
-
The DBF intermediate is immediately trapped by the excess secondary amine (piperidine) to form a stable adduct, driving the reaction to completion.[15][16]
Caption: The Fmoc/tBu orthogonal protection strategy in SPPS.
The Pentafluorophenyl (OPfp) Ester: High-Reactivity Activation
The pentafluorophenyl (OPfp) ester is a type of "active ester" used to facilitate peptide bond formation. The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the pentafluorophenoxide an excellent leaving group. [5]This renders the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.
Advantages of using OPfp esters include:
-
High Reactivity: Leads to rapid coupling times, minimizing side reactions. [5][7]* Low Racemization: The reaction conditions generally preserve the stereochemical integrity of the amino acid. [5]* Stability: Fmoc-amino acid-OPfp esters are stable, crystalline solids that can be pre-prepared, purified, and stored, unlike many in-situ activation methods that generate transient reactive species. [17]
Caption: Peptide bond formation using a PFP active ester.
Experimental Protocol: The SPPS Cycle with Fmoc-D-Glu(OtBu)-OPfp
This protocol outlines a standard manual workflow for a single coupling cycle on a 0.1 mmol scale using a Rink Amide resin. Volumes and times may need optimization based on the specific peptide sequence and equipment.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-D-Glu(OtBu)-OPfp (3-5 equivalents, e.g., 0.3-0.5 mmol, 177-296 mg)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF (v/v)
-
Solid-phase synthesis reaction vessel with frit
-
Shaker or nitrogen bubbler for agitation
Workflow:
| Step | Procedure | Purpose |
| 1. Resin Swelling | Place the resin in the reaction vessel. Wash and swell with DMF (3 x 5 mL, 5 min each) and DCM (3 x 5 mL, 1 min each), followed by a final DMF wash (3 x 5 mL, 1 min each). | To allow reagents to penetrate the resin beads effectively. |
| 2. Fmoc Deprotection | Treat the resin with 5 mL of 20% piperidine/DMF for 3 minutes. Drain. Treat with a fresh 5 mL portion for 10-15 minutes. | To remove the N-terminal Fmoc group, exposing the free amine for the next coupling step. |
| 3. Washing | Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 x 5 mL, 1 min each) to remove all traces of piperidine and the DBF-adduct. | Critical to prevent side reactions and ensure a clean coupling environment. |
| 4. Coupling | In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OPfp (3 eq., 177 mg) in ~3 mL of DMF. Add this solution to the washed, deprotected resin. | The OPfp ester does not require pre-activation with coupling reagents or a base like DIPEA. |
| 5. Reaction | Agitate the slurry at room temperature for 60-120 minutes. | To allow the coupling reaction to proceed to completion. |
| 6. Monitoring | (Optional) Perform a qualitative test (e.g., Kaiser or Chloranil test) on a few resin beads to confirm the absence of free primary amines, indicating reaction completion. | To validate the efficiency of the coupling step before proceeding. |
| 7. Washing | Drain the coupling solution. Wash the resin with DMF (3 x 5 mL, 1 min each) and DCM (3 x 5 mL, 1 min each). | To remove excess reagents and byproducts, preparing the resin for the next cycle. |
| 8. Repeat | The resin is now ready for the next deprotection and coupling cycle (Steps 2-7). | To continue the elongation of the peptide chain. |
| 9. Final Cleavage | After the final coupling and deprotection, treat the dried peptide-resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. | To cleave the completed peptide from the resin and remove all acid-labile side-chain protecting groups, including OtBu. |
Analytical Characterization
Rigorous quality control of the amino acid derivative is paramount for successful synthesis. The primary techniques for assessing the purity and identity of Fmoc-D-Glu(OtBu)-OPfp are:
| Technique | Purpose | Typical Specification |
| Reverse-Phase HPLC | Determines chemical purity by separating the main compound from any synthesis-related impurities. | ≥98.0% |
| Mass Spectrometry (MS) | Confirms the identity of the compound by verifying its molecular weight. | Expected M+H⁺ or M+Na⁺ matches theoretical value. |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can detect structural isomers or residual solvents. | Spectrum is consistent with the proposed structure. |
Conclusion: An Indispensable Tool for Modern Peptide Synthesis
Fmoc-D-Glu(OtBu)-OPfp represents a pinnacle of strategic design in reagents for solid-phase peptide synthesis. By integrating stable, orthogonal protection with a highly reactive activated ester, it offers researchers a reliable and efficient method for incorporating D-glutamic acid into complex peptide structures. Its use minimizes the need for potentially problematic in-situ coupling reagents, reduces side reactions, and promotes high-yield synthesis. A thorough understanding of its chemical properties and the underlying mechanisms of its functional groups, as detailed in this guide, empowers scientists to leverage this powerful tool to its fullest potential in the pursuit of novel therapeutics and advanced biological research.
References
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- BenchChem. (2025). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide.
- BenchChem. (2025). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
- Isidro-Llobet, A., et al. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH.
- Wikipedia. (n.d.). Pentafluorophenyl esters.
- Organic Chemistry Explained. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
- ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.
- Journal of the Korean Chemical Society. (n.d.). Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids.
- Suzhou Highfine Biotech. (n.d.). Pentafluorophenol and its derivatives.
- ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene.
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- ChemPep. (n.d.). Fmoc-D-Glu(OtBu)-OPfp.
- Sigma-Aldrich. (n.d.). Fmoc-Glu(OtBu)-OPfp Novabiochem 86061-04-3.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Glu(OtBu)-OH.
- Biorunstar. (n.d.). Fmoc-Glu(OtBu)-OPfp.
- BenchChem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized Fmoc-N-Me-Glu(OtBu)-OH.
- Sigma-Aldrich. (n.d.). Fmoc- D -Glu(OtBu)-OH = 98.0 HPLC.
- BOC Sciences. (n.d.). CAS 104091-08-9 Fmoc-D-Glu(OtBu)-OH.
- Sigma-Aldrich. (n.d.). Fmoc-D-Glu(OtBu)-OH Novabiochem 104091-08-9.
- APExBIO. (n.d.). Fmoc-Glu(OtBu)-OH - Protected Amino Acid for Peptide Synthesis.
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